2-Propanol-1,1,1,3,3,3-d6

Catalog No.
S802675
CAS No.
3976-29-2
M.F
C3H8O
M. Wt
66.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanol-1,1,1,3,3,3-d6

CAS Number

3976-29-2

Product Name

2-Propanol-1,1,1,3,3,3-d6

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-ol

Molecular Formula

C3H8O

Molecular Weight

66.13 g/mol

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3

InChI Key

KFZMGEQAYNKOFK-WFGJKAKNSA-N

SMILES

CC(C)O

Canonical SMILES

CC(C)O

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])O

Synthesis and Properties

Synthesis of 2-Propanol-1,1,1,3,3,3-d6 involves the reduction of per-deuterioacetone, a compound where all hydrogens are replaced with deuterium []. Studies have shown that 2-Propanol-1,1,1,3,3,3-d6 can exist in both anti and gauche conformations [].

Applications in NMR Spectroscopy

The primary application of 2-Propanol-1,1,1,3,3,3-d6 lies in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study the structure of molecules. Due to the presence of deuterium, which has a different magnetic spin than hydrogen, 2-Propanol-1,1,1,3,3,3-d6 acts as a solvent for NMR that produces a minimal background signal in the hydrogen (¹H) NMR spectrum. This reduces interference with the signals of interest from the target molecule being studied [].

Here are some additional benefits of using 2-Propanol-1,1,1,3,3,3-d6 in NMR:

  • Lock solvent: Due to its deuteration, 2-Propanol-1,1,1,3,3,3-d6 can be used as a deuterium lock solvent in NMR experiments. This helps maintain a stable magnetic field lock signal, which is crucial for obtaining high-quality spectra [].
  • Shift referencing: The distinct peak of the deuterated methyl groups in 2-Propanol-1,1,1,3,3,3-d6 can be used as an internal reference for chemical shift calibration in ¹H NMR experiments [].

2-Propanol-1,1,1,3,3,3-d6, also known as 2-deuteropropanol or deuterated isopropanol, is a deuterated form of isopropanol. Its chemical formula is C₃H₂D₆O, and it has a molecular weight of 66.13 g/mol. The compound features six deuterium atoms replacing hydrogen atoms in the propanol structure, specifically at positions 1 and 3 of the propane backbone. This modification alters its physical properties and reactivity compared to its non-deuterated counterpart.

2-Propanol-1,1,1,3,3,3-d6 doesn't have a specific biological mechanism of action. Its primary function in research lies in its ability to act as a solvent or reference standard in NMR spectroscopy due to the impact of deuterium on the NMR signal [].

Similar to those of regular isopropanol. It can undergo:

  • Dehydration: When heated with acids or bases, it can lose water to form propene or other alkenes.
  • Oxidation: It can be oxidized to acetone using oxidizing agents like chromic acid or potassium permanganate.
  • Reduction: It can serve as a reducing agent in organic synthesis.

The presence of deuterium allows for unique tracking in reaction mechanisms due to its distinct mass and bond characteristics.

2-Propanol-1,1,1,3,3,3-d6 can be synthesized through several methods:

  • Reduction of Acetone-D6:
    • Reacting acetone-D6 with lithium aluminium hydride in diethylene glycol dimethyl ether at controlled temperatures yields high purity 2-propanol-1,1,1,3,3,3-d6 .
  • Hydrogenation of Propylene:
    • Propylene can be hydrogenated in the presence of deuterium gas under specific conditions to produce the deuterated alcohol.

These methods allow for the production of the compound with high isotopic purity.

2-Propanol-1,1,1,3,3,3-d6 has several applications:

  • NMR Spectroscopy: It serves as a solvent for nuclear magnetic resonance spectroscopy due to its unique isotopic labeling.
  • Tracer Studies: Used in metabolic studies to trace pathways involving alcohol metabolism.
  • Chemical Synthesis: Acts as a reagent or solvent in various organic reactions where isotopic labeling is beneficial.

Interaction studies involving 2-Propanol-1,1,1,3,3,3-d6 focus on its behavior with biological systems and other chemicals. Research indicates that:

  • Kinetic Isotope Effects: The presence of deuterium can affect reaction rates and mechanisms compared to hydrogen-containing compounds.
  • Biochemical Pathways: Studies may explore how deuterated compounds influence enzyme activity and metabolic rates.

These studies are crucial for understanding the implications of using deuterated compounds in biological research.

Several compounds are structurally or functionally similar to 2-Propanol-1,1,1,3,3,3-d6. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Isopropanol (Propan-2-ol)C₃H₈ONon-deuterated version; widely used as a solvent.
1-Propanol (Propan-1-ol)C₃H₈ODifferent structural isomer; used in synthesis.
2-Methylpropan (Isobutanol)C₄H₁₀OBranched-chain alcohol; different properties.
2-Propanol-D8C₃D₈OFully deuterated version; used for specific studies.

The key uniqueness of 2-Propanol-1,1,1,3,3,3-d6 lies in its specific isotopic labeling at defined positions within the molecule which allows for precise tracking in chemical and biological experiments.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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